N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Description
“N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide” is also known as Apremilast . It is a phosphodiesterase 4 (PDE4) inhibitor . The active ingredient in apremilast tablets is apremilast . Its empirical formula is C22H24N2O7S and the molecular weight is 460.5 .
Synthesis Analysis
Apremilast was first discovered in 2009 through the optimization of previous PDE4 inhibitors/sulfone analogues . An alternative and improved process for the preparation of Apremilast has been described, which includes hydrogenation in acetone, cyclization and acetylation followed by condensation in methyl isobutyl ketone (MIBK) and acetic acid mixture in specific volume ratios .Molecular Structure Analysis
The molecular structure of Apremilast is characterized by the presence of a key skeleton of β-amino sulfone . The amino group of apremilast in phthalimide form is attached to a benzylic stereogenic carbon .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Apremilast include hydrogenation, cyclization, acetylation, and condensation .Physical and Chemical Properties Analysis
The molecular formula of Apremilast is C22H24N2O7S and the molecular weight is 460.5 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Mechanism of Action
Safety and Hazards
Apremilast has some known contraindications and precautions. It is not recommended for use with strong cytochrome P450 enzyme inducers (e.g., rifampin, phenobarbital, carbamazepine, phenytoin) because loss of efficacy may occur . Cases of angioedema and anaphylaxis have been reported during post-marketing surveillance .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-17-6-5-9(16-17)12(19)14-8-4-2-3-7-10(8)13(20)15-11(7)18/h2-6H,1H3,(H,14,19)(H,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLGEHSNIAMEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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